Allyl isonicotinate Allyl isonicotinate
Brand Name: Vulcanchem
CAS No.: 25635-24-9
VCID: VC3693161
InChI: InChI=1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2
SMILES: C=CCOC(=O)C1=CC=NC=C1
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

Allyl isonicotinate

CAS No.: 25635-24-9

Cat. No.: VC3693161

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Allyl isonicotinate - 25635-24-9

Specification

CAS No. 25635-24-9
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name prop-2-enyl pyridine-4-carboxylate
Standard InChI InChI=1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2
Standard InChI Key ORSMQFTVFDSEBA-UHFFFAOYSA-N
SMILES C=CCOC(=O)C1=CC=NC=C1
Canonical SMILES C=CCOC(=O)C1=CC=NC=C1

Introduction

Chemical Properties and Structure

Basic Information and Identifiers

Allyl isonicotinate is identified by several standard chemical identifiers, which are summarized in the following table:

ParameterInformation
CAS Number25635-24-9
IUPAC Nameprop-2-enyl pyridine-4-carboxylate
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Physical StateLiquid
Boiling Point106°C
InChI KeyORSMQFTVFDSEBA-UHFFFAOYSA-N
Canonical SMILESC=CCOC(=O)C1=CC=NC=C1

The chemical structure of allyl isonicotinate features a pyridine ring with a carboxyl group at the para position (C-4), which forms an ester bond with an allyl group. This structure gives the compound its characteristic reactivity patterns and properties .

Spectroscopic Properties

The spectroscopic properties of allyl isonicotinate provide essential information for its identification and characterization. The compound exhibits distinctive patterns in various spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy. These spectral characteristics serve as valuable tools for confirming the identity and purity of the compound in research and industrial settings .

Synthesis Methods

Esterification Reaction

The primary method for synthesizing allyl isonicotinate involves the esterification of isonicotinic acid with allyl alcohol. This reaction typically requires the use of a dehydrating agent or catalyst to facilitate the formation of the ester bond. The general reaction can be represented as:

Isonicotinic acid + Allyl alcohol → Allyl isonicotinate + Water

The synthesis is commonly carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production

In industrial settings, the production of allyl isonicotinate may employ continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the scalability of the synthesis. The industrial production method may also incorporate purification techniques to ensure the high quality of the final product .

According to patent literature, the synthesis process for isonicotinic acid derivatives, including allyl isonicotinate, has been the subject of ongoing improvements aimed at developing more efficient and cost-effective methods. These developments are particularly relevant for the pharmaceutical industry, where high-purity intermediates are essential for drug synthesis .

Chemical Reactivity

Types of Reactions

Allyl isonicotinate can participate in various chemical reactions, primarily due to the reactivity of both the pyridine ring and the allyl group. The major reaction types include:

  • Oxidation reactions, which can lead to the formation of corresponding aldehydes or carboxylic acids

  • Reduction reactions, potentially forming allyl isonicotinic alcohol

  • Substitution reactions, where the allyl group may be replaced by other nucleophiles

Reaction Conditions

The reactivity of allyl isonicotinate is influenced by specific reaction conditions:

Reaction TypeCommon ReagentsConditionsMajor Products
OxidationPotassium permanganate, Chromium trioxideAqueous or organic solvent, moderate temperatureIsonicotinic acid derivatives
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditions, controlled temperatureAllyl isonicotinic alcohol
SubstitutionHalides, AminesBasic or acidic conditionsVarious substituted isonicotinates

These reaction characteristics highlight the versatility of allyl isonicotinate as a synthetic intermediate in organic chemistry .

Biological Activities and Applications

Research Applications

Allyl isonicotinate has found applications in several scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

  • Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent

  • Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanisms of Action

The biological effects of allyl isonicotinate are believed to stem from its interaction with specific molecular targets within cells. The compound may modulate various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation. Its anti-inflammatory action has been particularly attributed to the inhibition of pro-inflammatory mediators .

Recent research has highlighted the potential of pyridine derivatives, including isonicotinate esters, in catalytic applications. For instance, tert-butyl isonicotinate has been found to catalyze decarboxylative borylation reactions, suggesting similar catalytic potential for other isonicotinate esters like allyl isonicotinate .

Comparison with Similar Compounds

Structural Analogues

Allyl isonicotinate shares structural similarities with several other compounds, each with distinct properties and applications:

CompoundSimilarity to Allyl IsonicotinateKey DifferencesApplications
Methyl isonicotinateAnother ester of isonicotinic acidContains methyl group instead of allyl groupSimilar applications, different reactivity
Ethyl isonicotinateSimilar ester structureContains ethyl group instead of allyl groupSimilar function, slight variations in properties
Allyl isothiocyanateContains allyl groupDifferent functional group (isothiocyanate vs. isonicotinate)Known for pungent odor, flavoring agent, bioactive properties

Unique Properties

What distinguishes allyl isonicotinate from similar compounds is its specific ester linkage, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the allyl group provides dual reactivity centers, allowing for diverse chemical transformations. These characteristics make it a valuable compound in research and industrial applications .

Recent Research Developments

Recent scientific literature indicates growing interest in isonicotinate derivatives for their potential applications in synthetic chemistry and pharmacology. A notable development is the use of isonicotinate esters as catalysts in decarboxylative borylation reactions, which represent an important advancement in synthetic methodology .

This research direction opens new possibilities for using allyl isonicotinate and related compounds in developing more efficient synthetic pathways for complex molecules, particularly those of pharmaceutical interest. The catalytic properties of isonicotinate esters represent an emerging area of research with significant potential for further development .

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